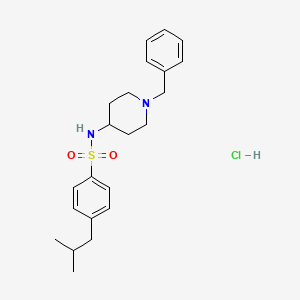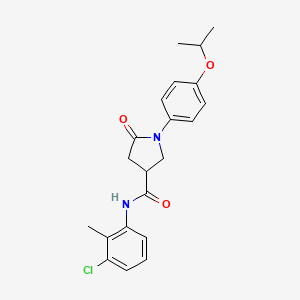
N-(1-benzyl-4-piperidinyl)-4-isobutylbenzenesulfonamide hydrochloride
Overview
Description
N-(1-benzyl-4-piperidinyl)-4-isobutylbenzenesulfonamide hydrochloride, commonly known as JNJ-42165279, is a novel small molecule inhibitor developed by Janssen Research & Development. It has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
JNJ-42165279 selectively inhibits the activity of 11β-HSD1 by binding to the active site of the enzyme. This results in a reduction in the conversion of inactive cortisone to active cortisol, leading to a decrease in the levels of cortisol in the body. This mechanism of action has been shown to improve insulin sensitivity, reduce inflammation, and promote weight loss in preclinical studies.
Biochemical and Physiological Effects:
JNJ-42165279 has been shown to have several biochemical and physiological effects. It improves glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes. It also reduces inflammation and improves lipid metabolism in preclinical models of metabolic syndrome. JNJ-42165279 has been shown to promote weight loss and improve liver function in preclinical models of obesity. However, further studies are needed to confirm these effects in humans.
Advantages and Limitations for Lab Experiments
JNJ-42165279 has several advantages for lab experiments. It is a potent and selective inhibitor of 11β-HSD1, making it a useful tool for studying the role of this enzyme in various diseases. It has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, JNJ-42165279 has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its efficacy in certain disease models. It also has a short half-life in vivo, which may require frequent dosing in animal studies.
Future Directions
JNJ-42165279 has several potential future directions. It is currently being investigated in clinical trials for its potential therapeutic applications in type 2 diabetes and metabolic syndrome. It may also have potential applications in other diseases such as Alzheimer's disease, depression, and cancer. Future studies may focus on optimizing the pharmacokinetic properties of JNJ-42165279 to improve its efficacy in vivo. Additionally, the development of more potent and selective inhibitors of 11β-HSD1 may lead to the discovery of new therapeutic agents for various diseases.
Conclusion:
In conclusion, JNJ-42165279 is a novel small molecule inhibitor that has potential therapeutic applications in various diseases. Its mechanism of action as a selective inhibitor of 11β-HSD1 has been extensively studied, and it has been shown to have several biochemical and physiological effects. Further studies are needed to confirm its efficacy in humans and to optimize its pharmacokinetic properties. The development of more potent and selective inhibitors of 11β-HSD1 may lead to the discovery of new therapeutic agents for various diseases.
Scientific Research Applications
JNJ-42165279 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be a potent and selective inhibitor of the human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a key role in the regulation of glucocorticoid hormone levels. JNJ-42165279 has been investigated as a potential treatment for metabolic disorders such as type 2 diabetes, obesity, and metabolic syndrome. It has also been studied for its potential anti-inflammatory and anti-tumor effects.
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-(2-methylpropyl)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S.ClH/c1-18(2)16-19-8-10-22(11-9-19)27(25,26)23-21-12-14-24(15-13-21)17-20-6-4-3-5-7-20;/h3-11,18,21,23H,12-17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLNQIOOYZOTBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2CCN(CC2)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-4-(2-methylpropyl)benzenesulfonamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-ylmethyl)-1-(4-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4068351.png)



![4-(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)thiomorpholine](/img/structure/B4068365.png)
![6-amino-8-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4068370.png)
![N-{1-[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4068382.png)
![2-amino-4-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4068384.png)
![6-[({3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4068387.png)
![N-[1-(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B4068395.png)
![2-(benzylthio)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B4068397.png)
![6-amino-4-{5-bromo-2-[(2-cyanobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4068423.png)
![N-{[4-ethyl-5-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4068436.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4068447.png)